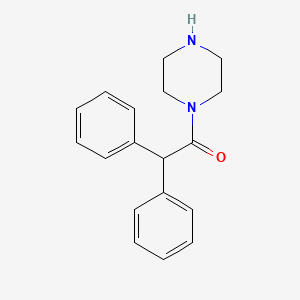
2,2-Diphenyl-1-(piperazin-1-yl)ethanone
Cat. No. B1269717
Key on ui cas rn:
435345-44-1
M. Wt: 394.4 g/mol
InChI Key: XTLPASSNHDZTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05434155
Procedure details


71 g of the above-mentioned 5-(2,3-epoxypropoxy) quinoline and 94 g of N-(2,2-diphenylacetyl)piperazine were dissolved in 1.5 l of ethanol and then the resulting solution was refluxed with heating for 3 hours. After the reaction, ethanol was evaporated and the residue was purified by chromatography. The elution was carried out with a solvent miture of chloroform:methanol=50:1 (volume ratio) and the targeted fraction was concentrated under reduced pressure to obtain 101 g of 5-[3-{4-(2,2diphenylacetyl)piperazin-1-yl}-2- hydroxypropoxy]quinoline (compound No. 1).




Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2.[C:16]1([CH:22]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:23]([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[C:31]1([CH:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:23]([N:25]2[CH2:26][CH2:27][N:28]([CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]3[CH:14]=[CH:13][CH:12]=[C:11]4[C:6]=3[CH:7]=[CH:8][CH:9]=[N:10]4)[CH2:29][CH2:30]2)=[O:24])[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(COC2=C3C=CC=NC3=CC=C2)C1
|
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CCNCC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
The elution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
methanol=50:1 (volume ratio) and the targeted fraction was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CCN(CC1)CC(COC1=C2C=CC=NC2=CC=C1)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 101 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
